6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13243189
InChI: InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
SMILES:
Molecular Formula: C12H8N2OS
Molecular Weight: 228.27 g/mol

6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC13243189

Molecular Formula: C12H8N2OS

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one -

Specification

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
IUPAC Name 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Standard InChI Key XSAILWORLBSSMS-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a thieno[3,2-d]pyrimidin-4-one scaffold, where a thiophene ring is annulated with a pyrimidine ring at the [3,2-d] position. The 6-phenyl group introduces steric bulk and enhances π-π stacking interactions, critical for binding biological targets . The carbonyl group at position 4 participates in hydrogen bonding, influencing both reactivity and pharmacological activity .

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR: Aromatic protons appear as multiplet clusters between δ 7.2–8.1 ppm, while the pyrimidine NH proton resonates as a broad singlet near δ 12.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C4) is observed at ~δ 165 ppm, with thiophene carbons between δ 110–140 ppm .
    Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 228.27, consistent with the molecular formula.

Crystallographic and Computational Insights

X-ray diffraction studies of analogous thienopyrimidines reveal planar fused-ring systems with dihedral angles <5° between thiophene and pyrimidine planes . Density functional theory (DFT) calculations predict electrophilic reactivity at the C2 and C5 positions, facilitating functionalization .

Table 1: Molecular Properties of 6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one

PropertyValue
Molecular FormulaC₁₂H₈N₂OS
Molecular Weight228.27 g/mol
IUPAC Name6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Melting Point>260 °C
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthetic Methodologies

Conventional Multi-Step Synthesis

The classical route involves:

  • Thiophene Precursor Preparation: 3-Aminothiophene-2-carboxylate derivatives undergo cyclocondensation with phenylacetonitrile derivatives.

  • Ring Closure: Treatment with formamide or urea at 180°C forms the pyrimidine ring.

  • Functionalization: Chlorination at C4 using phosphorus oxychloride (POCl₃) enables nucleophilic substitution with amines or alkoxides .

Limitations

This method suffers from low yields (45–60%), harsh conditions, and tedious chromatographic purification .

Green Four-Component Synthesis

A breakthrough method employs:

  • Reactants: Ketones, ethyl cyanoacetate, sulfur (S₈), and formamide.

  • Catalyst: 10 mol% piperidine.

  • Conditions: Solvent-free, 120°C, 6 hours .

Mechanism:

  • Knoevenagel Condensation: Ketone + ethyl cyanoacetate → α,β-unsaturated nitrile.

  • Sulfur Incorporation: S₈ reacts with the nitrile to form thiophene.

  • Pyrimidine Formation: Cyclization with formamide yields the product.

Advantages:

  • 85–96% yield.

  • E-factor = 1.5 (49× lower than traditional methods) .

  • Scalable to 100 mmol without chromatography .

Biological Activities and Mechanisms

Antitumor Activity

In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cells show IC₅₀ values of 8.2 μM and 11.5 μM, respectively. Mechanistic studies indicate:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes .

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, 6-phenyl-thienopyrimidinone (50 mg/kg) reduces swelling by 68% versus controls. The effect correlates with COX-2 inhibition (IC₅₀ = 0.9 μM) and TNF-α suppression .

Analgesic Properties

Hot-plate tests in mice demonstrate a 75% increase in reaction latency at 30 mg/kg, surpassing diclofenac (55%). μ-Opioid receptor binding (Kᵢ = 120 nM) contributes to central analgesic effects .

Pharmacological Applications and Drug Development

Kinase Inhibitor Scaffolds

Structural analogs inhibit:

  • EGFR (Epidermal Growth Factor Receptor): IC₅₀ = 4.7 nM .

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): IC₅₀ = 9.1 nM .

Table 2: Structure-Activity Relationships (SAR)

PositionModificationEffect on EGFR Activity
C2-Cl↑ Potency (IC₅₀ 2.1 nM)
C6-Ph → -CF₃↓ Solubility
N3-CH₃ → -CH₂CH₂OH↑ Oral Bioavailability

Antibacterial Derivatives

Quaternary ammonium derivatives (e.g., C2-N⁺(CH₃)₃) exhibit MIC = 2 μg/mL against Staphylococcus aureus, comparable to vancomycin.

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